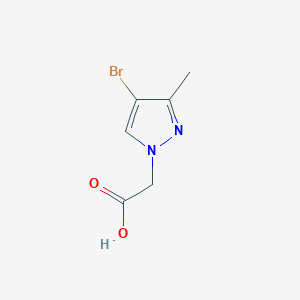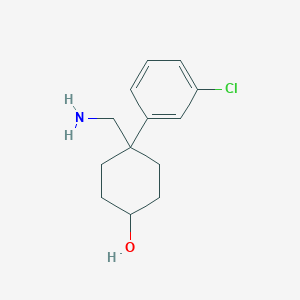
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol is a chemical compound that features a cyclohexanol ring substituted with an aminomethyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol derivatives under high pressure and temperature conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzene and a suitable cyclohexanol derivative.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and the cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aminomethyl group to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanone.
Reduction: Formation of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexane.
Substitution: Formation of 4-(Aminomethyl)-4-(3-substituted phenyl)cyclohexanol.
Scientific Research Applications
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential pharmacological effects.
Industrial Applications: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to these targets, while the 3-chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-4-phenylcyclohexanol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-(Aminomethyl)-4-(4-chlorophenyl)cyclohexanol: The chlorine atom is in a different position, potentially altering its chemical properties.
4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexanol: Substitution of chlorine with fluorine can significantly change the compound’s reactivity and interactions.
Uniqueness
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDUJAKYIFZHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

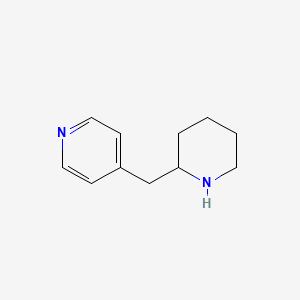
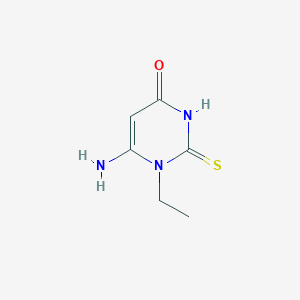
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
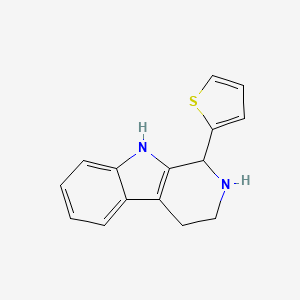
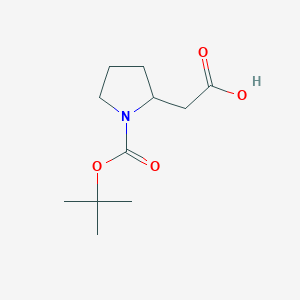


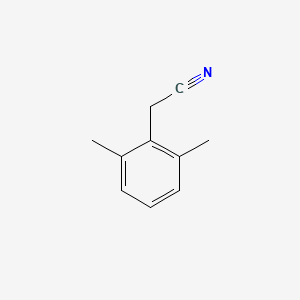

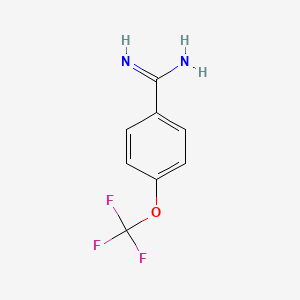
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)
